1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)-

Vue d'ensemble

Description

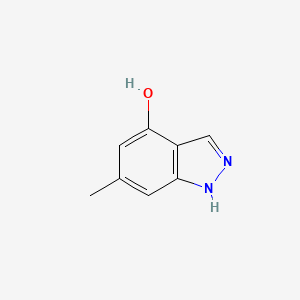

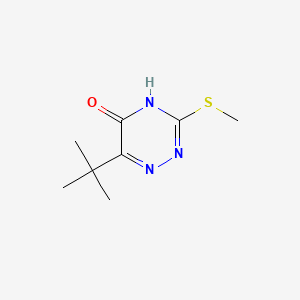

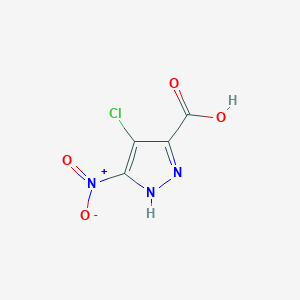

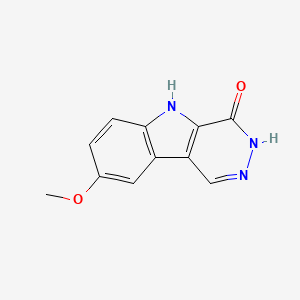

1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)- (hereafter referred to as 1,2,4-T5(2H)-6(1,1-DME)-3(MT)) is an organic compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in water and ethanol, and has a molecular weight of 225.3 g/mol. 1,2,4-T5(2H)-6(1,1-DME)-3(MT) is a member of the triazine family, which consists of compounds with three nitrogen atoms in a six-membered ring.

Applications De Recherche Scientifique

Soil and Plant Residue Analysis

Metribuzin-Desamino, as a major degradation product of Metribuzin, is often analyzed in soil and plant samples to monitor its environmental fate . The compound’s presence at trace levels can be determined using advanced techniques like Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS), which provides insights into the persistence and mobility of herbicide residues in agricultural settings .

Environmental Behavior Monitoring

Understanding the environmental behavior of herbicides is crucial for safe and effective crop treatments. Metribuzin-Desamino’s high water solubility and soil mobility make it a significant marker for studying the environmental impact of herbicide use, particularly its potential to reach water sources and enter the food chain .

Weed Control in Crop Production

Metribuzin-Desamino is used in various crops for pre- and post-emergence weed control. Its application is critical in managing annual grass and broad-leaved weeds, thereby supporting the yield and quality of crops like potatoes, tomatoes, soybeans, sugar cane, maize, and cereals .

Herbicide Efficacy Enhancement

Research on Metribuzin-Desamino includes exploring its combination with other herbicides or adjuvants to enhance weed control efficacy. Studies have shown that when used with certain adjuvants, Metribuzin-Desamino can significantly improve the inhibition of weed growth, thus contributing to higher crop yields .

Pesticide Risk Assessment

Metribuzin-Desamino plays a role in the pesticide risk assessment process. Its metabolic pathways in various crops are studied to evaluate the safety and environmental risks associated with its use. This information is vital for regulatory bodies to set safe limits and guidelines for herbicide application .

Analytical Method Development

The development of analytical methods for detecting Metribuzin-Desamino and its metabolites in agricultural matrices is an important area of research. These methods aim to achieve accurate quantification, which is essential for monitoring purposes and ensuring compliance with safety standards .

Mécanisme D'action

Target of Action

Metribuzin-Desamino, also known as Metribuzin da, Metribuzin-DA, Deaminometribuzin, Deaminated sencor, or 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)-, is a major metabolite of the herbicide Metribuzin . The primary targets of Metribuzin-Desamino are the weeds in various crops . It is used to control annual grass and broad-leaved weeds .

Mode of Action

Metribuzin-Desamino acts by inhibiting photosynthesis in the target weeds . It disrupts photosystem II, which is an essential component of the photosynthetic process . This disruption prevents the weeds from converting light energy into chemical energy, leading to their death .

Biochemical Pathways

The action of Metribuzin-Desamino affects the photosynthetic pathway in the target weeds . By disrupting photosystem II, it prevents the conversion of light energy into chemical energy, a crucial step in the photosynthetic process . This disruption leads to the death of the weeds, thereby preventing them from competing with the crops for resources .

Pharmacokinetics

Metribuzin-Desamino exhibits high water solubility, high to very high soil mobility, and low to moderate persistence in soil . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in the environment . The high water solubility and soil mobility allow Metribuzin-Desamino to be readily taken up by the target weeds .

Result of Action

The result of Metribuzin-Desamino’s action is the death of the target weeds . By inhibiting photosynthesis, Metribuzin-Desamino starves the weeds of the chemical energy they need to grow and reproduce . This leads to the death of the weeds, thereby reducing competition for resources with the crops .

Action Environment

The action, efficacy, and stability of Metribuzin-Desamino are influenced by various environmental factors . Its high water solubility and soil mobility mean that it can be easily transported in the environment, potentially affecting non-target organisms . Therefore, while Metribuzin-Desamino is an effective herbicide, its use must be carefully managed to minimize potential environmental impacts .

Propriétés

IUPAC Name |

6-tert-butyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-8(2,3)5-6(12)9-7(13-4)11-10-5/h1-4H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWRSUQXSCLDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(NC1=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052839 | |

| Record name | Metribuzin-DA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35045-02-4 | |

| Record name | Metribuzin DA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35045-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035045024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metribuzin-DA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B1530883.png)

![2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1530895.png)